

### **DNSAH-15N2** chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DNSAH-15N2	
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An In-depth Technical Guide to DNSAH-15N2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DNSAH-15N2**, with the IUPAC name 2-hydroxy-3,5-dinitro(15N)benzohydrazide, is the stable isotope-labeled form of 3,5-dinitrosalicylic acid hydrazide (DNSAH).[1] DNSAH is the principal and stable metabolite of Nifursol, a nitrofuran antibiotic previously used as a feed additive for the prevention of histomoniasis in poultry.[2][3] Due to concerns about the carcinogenicity of nitrofuran residues, the use of Nifursol in food-producing animals is prohibited in many jurisdictions, including the European Union.[3] Consequently, the detection of DNSAH serves as a crucial marker for the illegal use of Nifursol.[3][4] **DNSAH-15N2** is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of DNSAH residues in various biological matrices.[5]

## **Chemical Structure and Properties**

The chemical identity and properties of **DNSAH-15N2** and its unlabeled counterpart, DNSAH, are summarized below.



Property	DNSAH-15N2	DNSAH
IUPAC Name	2-hydroxy-3,5- dinitro(15N)benzohydrazide[1]	2-hydroxy-3,5- dinitrobenzohydrazide[6]
Synonyms	3,5-Dinitrosalicylhydrazide- 15N2, Nifursol-desfurfuryliden- 15N2[1]	3,5-Dinitrosalicylic acid hydrazide, Nifursol- desfurfuryliden[6]
CAS Number	1346598-09-1[1]	955-07-7[6]
Molecular Formula	C7H6 <sup>15</sup> N2N2O6	C7H6N4O6[6]
Molecular Weight	244.13 g/mol [1]	242.15 g/mol [6]
Canonical SMILES	C1=C(C=C(C(=C1C(=O) [15NH][15NH2])O)INVALID- LINK[O-])INVALID-LINK [O-][1]	C1=C(C=C(C(=C1C(=O)NN)O)INVALID-LINK[O-]) INVALID-LINK[O-][6]

### **Core Function and Mechanism of Action Context**

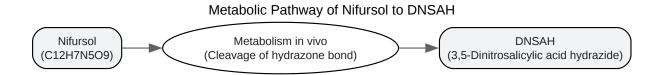
The significance of DNSAH, and by extension **DNSAH-15N2**, is intrinsically linked to the biological activity of its parent compound, Nifursol. Nifursol exerts its antiprotozoal effects through a mechanism characteristic of nitrofurans. The nitro group of Nifursol is enzymatically reduced by microbial nitroreductases, a process that generates reactive cytotoxic intermediates. These intermediates can bind to microbial DNA, causing strand breaks and inhibiting DNA replication, which ultimately leads to cell death.[1]

Nifursol is rapidly metabolized in animals, and the resulting DNSAH can form tissue-bound residues.[4] These residues are persistent, making DNSAH a reliable marker for monitoring the historical use of Nifursol.

## **Metabolic Pathway of Nifursol to DNSAH**

The metabolic transformation of Nifursol to DNSAH involves the cleavage of the hydrazone bond, releasing the 3,5-dinitrosalicylic acid hydrazide moiety.





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Caption: Metabolic conversion of Nifursol to its stable metabolite, DNSAH.

## **Experimental Protocols for DNSAH Analysis**

The standard method for the detection and quantification of DNSAH in food products of animal origin is LC-MS/MS. The protocol generally involves the hydrolysis of tissue-bound residues, derivatization, extraction, and subsequent instrumental analysis.

### **Sample Preparation**

- Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized.
- Hydrolysis: The homogenized sample is subjected to acid-catalyzed hydrolysis to release DNSAH from its protein-bound form. This is typically achieved by incubation with hydrochloric acid.[5][7]
- Derivatization: The released DNSAH is derivatized with 2-nitrobenzaldehyde (NBA) to form the corresponding nitrophenyl derivative (NPDNSAH). This step enhances the stability and chromatographic retention of the analyte.[5][7] The reaction is typically carried out at 37°C for 16 hours.[5]
- Extraction: The pH of the solution is adjusted to neutral (7.0-7.5), and the NPDNSAH derivative is extracted from the aqueous matrix into an organic solvent, most commonly ethyl acetate, via liquid-liquid extraction.[5][7]
- Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness, and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

## **LC-MS/MS Analysis**

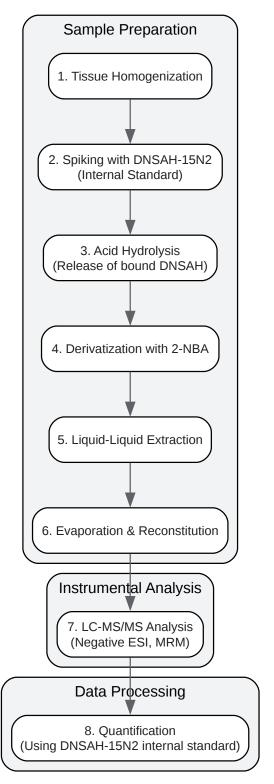


- Chromatography: Reverse-phase liquid chromatography is used to separate the NPDNSAH from other matrix components.
- Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed.[5][7]
- Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (DNSAH-15N2). For NPDNSAH, the precursor ion [M-H]<sup>-</sup> at m/z 374 is often fragmented to product ions at m/z 182 and 226.[7]

## **Experimental Workflow for DNSAH Quantification**



#### Experimental Workflow for DNSAH Quantification



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Caption: A typical workflow for the analysis of DNSAH in biological samples.



## **Quantitative Data**

The following tables summarize key quantitative parameters from validation studies of analytical methods for DNSAH.

Table 1: Limits of Quantification (LOQs) and Recoveries

Matrix	LOQ (µg/kg)	Spiking Levels (µg/kg)	Average Recovery (%)	Relative Standard Deviation (%)	Reference
Chicken Liver, Pork Liver, Lobster, Shrimp, Eel, Sausage, Honey	0.5	0.5, 2.0, 10	75.8 - 108.4	< 9.8	[5]
Animal Origin Food	0.5	0.5, 1.0, 2.0, 4.0	63.4 - 109.5	2.0 - 11.9	[6]

## **Table 2: Method Performance Characteristics in Poultry**

**Tissue** 

Matrix	Decision Limit (CCα) (μg/kg)	Detection Capability (CCβ) (μg/kg)	Validation Levels (µg/kg)	Reference
Muscle	0.04	0.10	0.5, 1.0, 1.5	[7]
Liver	0.025	0.05	0.5, 1.0, 1.5	[7]

### Conclusion

**DNSAH-15N2** is an essential tool for the sensitive and accurate quantification of DNSAH, the marker residue for the illegal use of the antibiotic Nifursol. While DNSAH itself is not known to have a direct therapeutic or signaling role, its detection is of high importance in food safety and



regulatory compliance. The well-established analytical workflows, primarily based on LC-MS/MS with the use of a stable isotope-labeled internal standard like **DNSAH-15N2**, provide a robust framework for monitoring Nifursol abuse in the food chain. Future research in this area will likely focus on further improving the speed and efficiency of these analytical methods.

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- To cite this document: BenchChem. [DNSAH-15N2 chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379759#dnsah-15n2-chemical-structure]

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